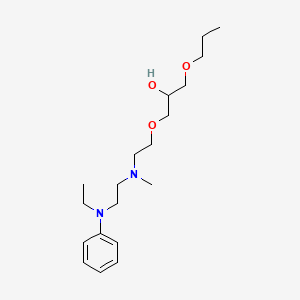
6-Methyl-3-phenyl-9,13-dioxa-3,6-diazahexadecan-11-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3-phenyl-9,13-dioxa-3,6-diazahexadecan-11-OL is an organic compound that belongs to the class of alcohols It features a complex structure with multiple functional groups, including hydroxyl, ether, and amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-phenyl-9,13-dioxa-3,6-diazahexadecan-11-OL can be achieved through a multi-step process involving the following key steps:
Formation of the core structure: The initial step involves the formation of the core structure through a series of condensation reactions between appropriate aldehydes and amines.
Introduction of the hydroxyl group: The hydroxyl group is introduced through a reduction reaction, typically using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Formation of ether linkages: Ether linkages are formed through nucleophilic substitution reactions, where an alkoxide ion reacts with an alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The process typically includes:
Raw material preparation: Ensuring high purity of starting materials.
Reaction optimization: Fine-tuning reaction conditions such as temperature, pressure, and pH to maximize yield.
Purification: Using techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-phenyl-9,13-dioxa-3,6-diazahexadecan-11-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The ether and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkoxide ions and halides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of ethers and substituted amines.
Scientific Research Applications
6-Methyl-3-phenyl-9,13-dioxa-3,6-diazahexadecan-11-OL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-3-phenyl-9,13-dioxa-3,6-diazahexadecan-11-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-3-phenyl-9,13-dioxa-3,6-diazahexadecan-11-OL: shares similarities with other compounds such as:
Uniqueness
- Functional Groups : The presence of multiple functional groups, including hydroxyl, ether, and amine groups, makes it unique.
- Applications : Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility.
Properties
CAS No. |
65974-97-2 |
|---|---|
Molecular Formula |
C19H34N2O3 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
1-[2-[2-(N-ethylanilino)ethyl-methylamino]ethoxy]-3-propoxypropan-2-ol |
InChI |
InChI=1S/C19H34N2O3/c1-4-14-23-16-19(22)17-24-15-13-20(3)11-12-21(5-2)18-9-7-6-8-10-18/h6-10,19,22H,4-5,11-17H2,1-3H3 |
InChI Key |
HXDIYMYZHYKLSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC(COCCN(C)CCN(CC)C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octadecanamide, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-, monoacetate (salt)](/img/structure/B14462983.png)

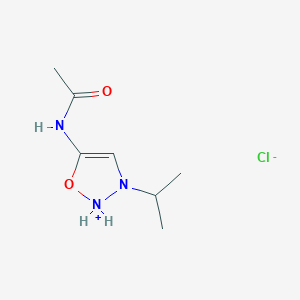

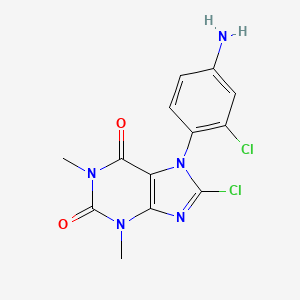
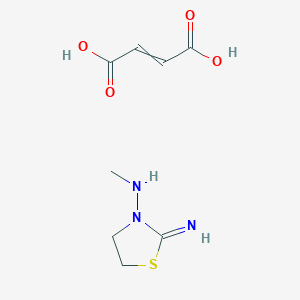
![3-Methyl-2-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]-1,3-oxazolidine](/img/structure/B14463032.png)
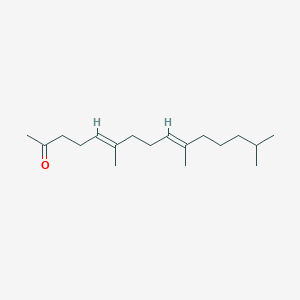
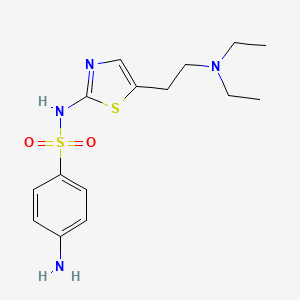
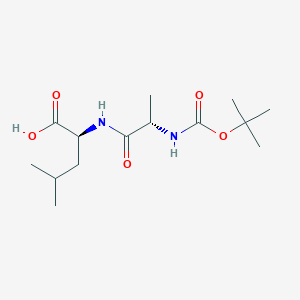
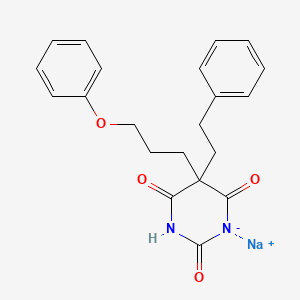

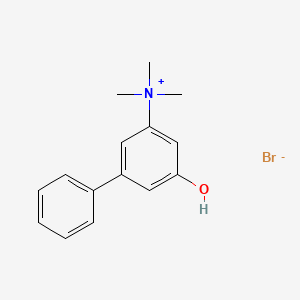
![5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol](/img/structure/B14463094.png)
